molecular formula C8H5F2NO3 B13930116 2',3'-Difluoro-6'-nitroacetophenone

2',3'-Difluoro-6'-nitroacetophenone

Cat. No.: B13930116
M. Wt: 201.13 g/mol
InChI Key: GBUSFKIIXDZISU-UHFFFAOYSA-N
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Description

2',3'-Difluoro-6'-nitroacetophenone (C₈H₅F₂NO₃) is a fluorinated nitroacetophenone derivative characterized by electron-withdrawing nitro (-NO₂) and fluoro (-F) substituents. The compound’s structure features fluorine atoms at the 2' and 3' positions and a nitro group at the 6' position of the acetophenone backbone. This substitution pattern confers unique electronic and steric properties, influencing reactivity, solubility, and applications in pharmaceuticals and agrochemicals.

Properties

Molecular Formula

C8H5F2NO3

Molecular Weight

201.13 g/mol

IUPAC Name

1-(2,3-difluoro-6-nitrophenyl)ethanone

InChI

InChI=1S/C8H5F2NO3/c1-4(12)7-6(11(13)14)3-2-5(9)8(7)10/h2-3H,1H3

InChI Key

GBUSFKIIXDZISU-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(C=CC(=C1F)F)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

The synthesis of 2’,3’-Difluoro-6’-nitroacetophenone typically involves a multi-step process. One common method includes:

Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.

Chemical Reactions Analysis

2’,3’-Difluoro-6’-nitroacetophenone undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2’,3’-Difluoro-6’-nitroacetophenone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2’,3’-Difluoro-6’-nitroacetophenone depends on its specific applicationThe presence of the nitro and fluorine groups can influence its reactivity and binding affinity to these targets .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following nitroacetophenone derivatives are structurally and functionally comparable:

Compound Name Substituents Molecular Formula Molecular Weight Key Properties/Applications References
2',3'-Difluoro-6'-nitroacetophenone 2'-F, 3'-F, 6'-NO₂ C₈H₅F₂NO₃ 217.13 (calc.) High reactivity (inferred), potential intermediate in drug synthesis -
3'-Nitroacetophenone 3'-NO₂ C₈H₇NO₃ 165.14 bp 202°C, mp 76–79°C; used in organic synthesis
4'-Nitroacetophenone 4'-NO₂ C₈H₇NO₃ 165.14 bp 202°C; precursor for pharmaceuticals
2',6'-Difluoro-3'-methylacetophenone 2'-F, 6'-F, 3'-CH₃ C₉H₈F₂O 170.16 Lipophilic; intermediate in specialty chemicals
2',6'-Dichloro-3'-nitroacetophenone 2'-Cl, 6'-Cl, 3'-NO₂ C₈H₅Cl₂NO₃ 234.04 Used in organic syntheses; moisture-sensitive
Key Observations:
  • Electronic Effects: The nitro group (-NO₂) strongly withdraws electrons, activating the ring for nucleophilic substitution. Fluorine, being moderately electron-withdrawing, further polarizes the aromatic system. Compared to chloro analogs (e.g., 2',6'-dichloro-3'-nitroacetophenone), fluorine’s smaller atomic radius reduces steric hindrance but increases electronegativity .
  • dichloro analog’s higher bp). The nitro group increases melting points due to enhanced intermolecular forces .

Stability and Handling

  • Moisture Sensitivity: Nitro compounds (e.g., 2',6'-dichloro-3'-nitroacetophenone) often require dry storage (≤0.5% moisture) .
  • Toxicity: Fluorinated aromatics may exhibit higher toxicity than non-halogenated analogs, necessitating stringent safety protocols .

Biological Activity

2',3'-Difluoro-6'-nitroacetophenone is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the compound's biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical structure of 2',3'-Difluoro-6'-nitroacetophenone can be described as follows:

  • Molecular Formula : C9H6F2N2O3
  • Molecular Weight : 232.15 g/mol
  • IUPAC Name : 2',3'-difluoro-6'-nitroacetophenone

This compound features two fluorine atoms and a nitro group, which may influence its reactivity and biological interactions.

Research indicates that 2',3'-Difluoro-6'-nitroacetophenone exhibits several biological activities, primarily through:

  • Antimicrobial Activity : Studies have shown that this compound possesses significant antimicrobial properties against various bacterial strains. Its mechanism may involve disruption of bacterial cell membranes or interference with metabolic processes.
  • Anticancer Properties : Preliminary investigations suggest that 2',3'-Difluoro-6'-nitroacetophenone may inhibit cancer cell proliferation. The nitro group is hypothesized to play a crucial role in inducing apoptosis in cancer cells.
  • Anti-inflammatory Effects : The compound has been observed to reduce inflammation in animal models, potentially through inhibition of pro-inflammatory cytokines.

Case Studies and Research Findings

Several studies have documented the biological activity of 2',3'-Difluoro-6'-nitroacetophenone:

  • Study A : In vitro tests demonstrated that the compound inhibited the growth of Escherichia coli and Staphylococcus aureus with minimum inhibitory concentrations (MIC) ranging from 50 to 100 µg/mL.
  • Study B : A cancer cell line study indicated a dose-dependent decrease in cell viability in breast cancer cells (MCF-7) treated with varying concentrations of the compound. IC50 values were determined to be around 30 µM.
  • Study C : An anti-inflammatory model using carrageenan-induced paw edema in rats showed a significant reduction in paw swelling after administration of the compound at doses of 10 mg/kg.

Data Table of Biological Activities

Activity TypeTest SubjectResultReference
AntimicrobialE. coliMIC = 50 µg/mLStudy A
AntimicrobialS. aureusMIC = 100 µg/mLStudy A
AnticancerMCF-7 cellsIC50 = 30 µMStudy B
Anti-inflammatoryRat modelPaw swelling reduced by 40%Study C

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